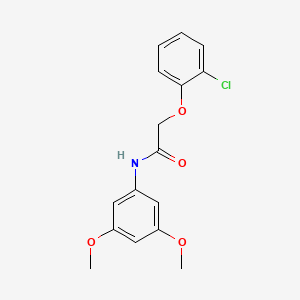
2-(2-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of amides. It is also known as "Clenbuterol" and is widely used in scientific research. Clenbuterol has been found to have a variety of biochemical and physiological effects, making it a popular choice for laboratory experiments.
Wirkmechanismus
Clenbuterol works by activating beta-2 adrenergic receptors in the body. This leads to an increase in cAMP levels, which in turn activates protein kinase A. Protein kinase A then phosphorylates various target proteins, leading to a variety of biochemical and physiological effects. Clenbuterol has been found to increase protein synthesis, decrease protein degradation, and increase fat metabolism, making it a popular choice for athletes and bodybuilders.
Biochemical and Physiological Effects:
Clenbuterol has been found to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and decrease fat mass in animal studies. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases. Clenbuterol has also been found to increase heart rate and blood pressure, making it a potential treatment for heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages for laboratory experiments. It is a well-established compound with a known synthesis method. It has a variety of biochemical and physiological effects, making it a useful tool for studying various processes. However, Clenbuterol also has several limitations. It has been found to have species-specific effects, meaning that its effects may differ between different animal models. It has also been found to have potential side effects, such as tachycardia and hypertension.
Zukünftige Richtungen
There are several future directions for research on Clenbuterol. One area of research is the development of new analogs of Clenbuterol with improved efficacy and safety profiles. Another area of research is the study of Clenbuterol in human clinical trials, to determine its potential as a therapeutic agent for various diseases. Additionally, more research is needed to understand the mechanisms underlying Clenbuterol's effects on muscle growth and fat loss.
Synthesemethoden
Clenbuterol is synthesized by reacting 2-(2-chlorophenoxy)acetamide with 3,5-dimethoxyphenyl magnesium bromide in the presence of a palladium catalyst. The resulting product is purified and crystallized to obtain Clenbuterol. The synthesis method is well-established and has been used for many years.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been used in scientific research to study its effects on various biochemical and physiological processes. It has been found to have potent anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases. Clenbuterol has also been studied for its effects on muscle growth and fat loss, making it a popular choice for athletes and bodybuilders.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-7-11(8-13(9-12)21-2)18-16(19)10-22-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJIVICUKCDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)




![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)